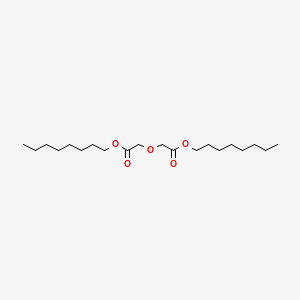
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a thioester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioester group into a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to convert the thioester group into a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
類似化合物との比較
Similar Compounds
- 1-Phenyl-1-cyclopentanecarboxylic acid 2-[2-(diethylamino)ethoxy]ethyl ester
- Dicyclomine hydrochloride
Uniqueness
1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it distinct from other similar compounds that may lack this structural feature.
特性
CAS番号 |
67239-15-0 |
|---|---|
分子式 |
C16H24ClNOS |
分子量 |
313.9 g/mol |
IUPAC名 |
diethyl-[2-(1-phenylcyclopropanecarbonyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C16H23NOS.ClH/c1-3-17(4-2)12-13-19-15(18)16(10-11-16)14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H |
InChIキー |
OFGJGABBWLFNFM-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCSC(=O)C1(CC1)C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
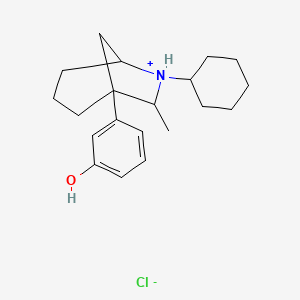
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
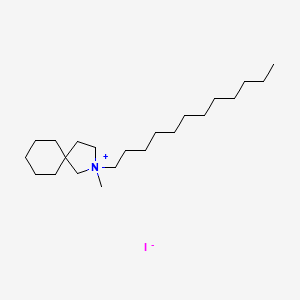
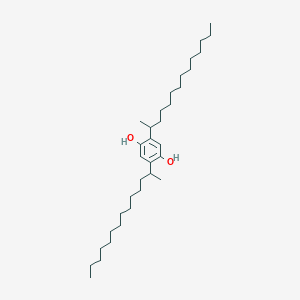
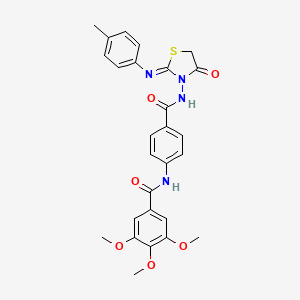
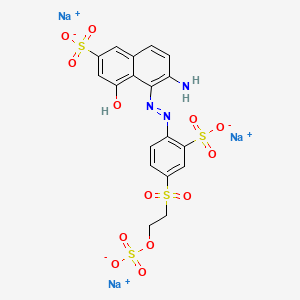
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)

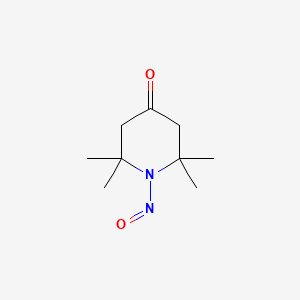
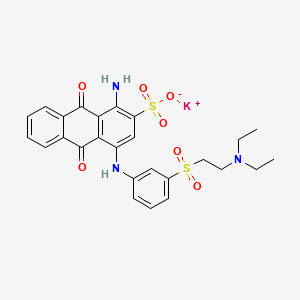
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
